N-(3-chloro-2-methylphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of 2-methylphenyl compounds, followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality N-(3-chloro-2-methylphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, altering the chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-2-methylphenyl)-3-phenylurea
- 3-(2-chlorophenyl)-1-methyl-1-phenylurea
- 3-(3-chloro-2-methylphenyl)-1,1-dimethylurea
Uniqueness
N-(3-chloro-2-methylphenyl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF3N3O2/c1-11-13(18)3-2-4-14(11)23-16(26)15(25)22-9-12-5-7-24(8-6-12)10-17(19,20)21/h2-4,12H,5-10H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDOYMFNTZUCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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